N,N',N''-Tri(butan-2-yl)boranetriamine

Description

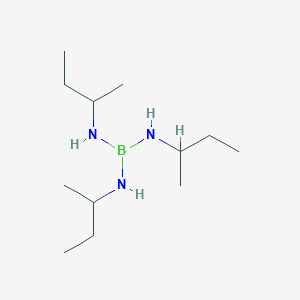

N,N',N''-Tri(butan-2-yl)boranetriamine is a boron-containing compound featuring a central boron atom coordinated to three butan-2-ylamine groups. This structure imparts unique steric and electronic properties, making it relevant in coordination chemistry, catalysis, and materials science. The compound’s bulky butan-2-yl substituents likely enhance its stability and modulate its Lewis acidity compared to smaller substituents like methyl or ethyl groups .

Properties

CAS No. |

28049-72-1 |

|---|---|

Molecular Formula |

C12H30BN3 |

Molecular Weight |

227.20 g/mol |

IUPAC Name |

N-bis(butan-2-ylamino)boranylbutan-2-amine |

InChI |

InChI=1S/C12H30BN3/c1-7-10(4)14-13(15-11(5)8-2)16-12(6)9-3/h10-12,14-16H,7-9H2,1-6H3 |

InChI Key |

RGYJNHZWOSNOQU-UHFFFAOYSA-N |

Canonical SMILES |

B(NC(C)CC)(NC(C)CC)NC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tri(butan-2-yl)boranetriamine typically involves the reaction of boron trihalides with secondary amines. One common method is the reaction of boron trichloride with butan-2-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron compound. The reaction can be represented as follows:

BCl3+3(CH3CH2CH2CH2NH2)→B(NHCH3CH2CH2CH2)3+3HCl

Industrial Production Methods: In an industrial setting, the production of N,N’,N’'-Tri(butan-2-yl)boranetriamine may involve large-scale reactions using similar methods as described above. The process typically includes steps such as purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N’,N’'-Tri(butan-2-yl)boranetriamine can undergo oxidation reactions, where the boron atom is oxidized to form boron-oxygen compounds.

Reduction: The compound can also be reduced under specific conditions to form boron-hydride derivatives.

Substitution: Substitution reactions can occur at the amine groups, where the butan-2-yl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various alkyl halides or aryl halides can be used for substitution reactions.

Major Products:

Oxidation: Boron-oxygen compounds.

Reduction: Boron-hydride derivatives.

Substitution: Alkyl or aryl-substituted boranetriamines.

Scientific Research Applications

N,N’,N’'-Tri(butan-2-yl)boranetriamine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,N’,N’'-Tri(butan-2-yl)boranetriamine involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, making it a useful catalyst in various chemical reactions. The amine groups can also participate in hydrogen bonding and other interactions, further enhancing its reactivity and versatility.

Comparison with Similar Compounds

Comparison with Structurally Similar Boranetriamines

Tris(dimethylamino)borane (CAS 4375-83-1)

Molecular Formula: C₆H₁₈BN₃ Molecular Weight: 143.04 g/mol Substituents: Three dimethylamino (-N(CH₃)₂) groups. Key Properties:

- Electronic Effects: The electron-rich dimethylamino groups increase boron’s electron density, reducing its Lewis acidity.

- Applications : Used as a reducing agent in organic synthesis and as a precursor for boron nitride coatings.

- Stability : Less steric hindrance compared to butan-2-yl substituents, leading to higher reactivity in substitution reactions .

Comparison with N,N',N''-Tri(butan-2-yl)boranetriamine:

| Property | Tris(dimethylamino)borane | This compound (Hypothetical) |

|---|---|---|

| Substituents | -N(CH₃)₂ | -NH(CH₂CH(CH₃)₂) (butan-2-ylamine) |

| Molecular Weight | 143.04 g/mol | ~257.3 g/mol (estimated) |

| Steric Bulk | Moderate | High (due to branched butan-2-yl groups) |

| Lewis Acidity | Low (electron-donating groups) | Moderate (bulkier groups may reduce electron donation) |

| Solubility | Polar solvents (e.g., DCM) | Likely higher lipophilicity, favoring nonpolar solvents |

The butan-2-yl substituents in the target compound introduce significant steric hindrance, which could slow reaction kinetics but improve thermal stability. This contrasts with tris(dimethylamino)borane, where smaller substituents allow faster reactivity but lower steric protection .

N,N,N',N',N'',N''-Hexamethylboranetriamine

Molecular Formula: C₆H₁₈BN₃ (same as tris(dimethylamino)borane) Key Difference: This compound is structurally identical to tris(dimethylamino)borane but highlights the nomenclature variation. It underscores the importance of substituent identity in determining properties. The target compound’s branched alkyl chains differentiate it sharply in terms of solubility and steric effects .

Other Trialkylboranetriamines

Key trends include:

- Increasing Chain Length : Longer alkyl chains (e.g., ethyl → propyl → butan-2-yl) progressively reduce solubility in polar solvents.

- Branching Effects: Branched chains (e.g., butan-2-yl vs.

Spectroscopic Insights

- NMR Analysis: For tris(dimethylamino)borane, ¹¹B NMR shows a resonance near δ 20 ppm, typical for three-coordinate boron. The target compound’s larger substituents may shift this signal due to altered electron density .

- IR Spectroscopy: B-N stretching frequencies (~1,400 cm⁻¹ in tris(dimethylamino)borane) would vary with substituent electronegativity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.